![molecular formula C22H22N2O3S B251590 N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)
N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs.
作用機序
Compound X inhibits the activity of the targeted enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, which leads to a decrease in the biological activity of the enzyme. The exact mechanism of action of Compound X is still under investigation, but it is believed to involve a reversible binding interaction with the enzyme.
Biochemical and Physiological Effects:
The inhibition of the targeted enzyme by Compound X has several biochemical and physiological effects. For example, it can lead to a decrease in the production of inflammatory mediators, which can help to reduce inflammation. It can also lead to a decrease in the proliferation of cancer cells, which can help to slow down tumor growth. Additionally, Compound X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is a highly specific inhibitor of the targeted enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. Additionally, it has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of Compound X is complex and requires expertise in organic chemistry. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of Compound X. One potential application is in the development of new drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Compound X and to identify other potential targets for the compound. Finally, the synthesis of Compound X could be optimized to make it more cost-effective and accessible for use in research.
Conclusion:
In conclusion, Compound X is a synthetic compound that has potential applications in the development of new drugs for the treatment of various diseases. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological functions of the enzyme. While the synthesis of Compound X is complex and expensive, its specificity and low toxicity make it a valuable compound for lab experiments. Future research on Compound X could lead to new therapeutic options for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
合成法
The synthesis of Compound X involves multiple steps and requires expertise in organic chemistry. The first step involves the reaction of 4-isopropylphenol with acetic anhydride to produce 2-(4-isopropylphenoxy)acetic acid. This intermediate is then coupled with 3-aminophenylthiophene-2-carboxamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification by column chromatography.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs. The enzyme targeted by Compound X is involved in several important biological processes, including inflammation, cancer, and neurodegeneration. Therefore, Compound X has potential applications in the treatment of various diseases.
特性
分子式 |
C22H22N2O3S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N-[3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15(2)16-8-10-19(11-9-16)27-14-21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-28-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
XRBFVAFENBCMJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)


![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)